molecular formula C11H7F3O3 B11867448 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 156909-16-9

6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B11867448
CAS No.: 156909-16-9
M. Wt: 244.17 g/mol
InChI Key: ISEHAGBHPLTWSM-UHFFFAOYSA-N
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Description

6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-hydroxyacetophenone with trifluoroacetic anhydride in the presence of a base can yield the desired chromone derivative. The reaction typically requires refluxing in an organic solvent such as toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromone to dihydrochromone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydrochromones, and various substituted chromones, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its combination of a methoxy group and a trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development.

Properties

CAS No.

156909-16-9

Molecular Formula

C11H7F3O3

Molecular Weight

244.17 g/mol

IUPAC Name

6-methoxy-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C11H7F3O3/c1-16-6-2-3-9-7(4-6)8(15)5-10(17-9)11(12,13)14/h2-5H,1H3

InChI Key

ISEHAGBHPLTWSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F

Origin of Product

United States

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